(4-Chlorophenyl)hydrazine hydrochloride hydrate (4-Chlorophenyl)hydrazine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495105
InChI: InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2
SMILES:
Molecular Formula: C6H10Cl2N2O
Molecular Weight: 197.06 g/mol

(4-Chlorophenyl)hydrazine hydrochloride hydrate

CAS No.:

Cat. No.: VC13495105

Molecular Formula: C6H10Cl2N2O

Molecular Weight: 197.06 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)hydrazine hydrochloride hydrate -

Specification

Molecular Formula C6H10Cl2N2O
Molecular Weight 197.06 g/mol
IUPAC Name (4-chlorophenyl)hydrazine;hydrate;hydrochloride
Standard InChI InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2
Standard InChI Key PZOOJSWCXWTGFM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NN)Cl.O.Cl

Introduction

Chemical Identification and Structural Properties

(4-Chlorophenyl)hydrazine hydrochloride hydrate is a derivative of phenylhydrazine featuring a chlorine substituent at the para position and a hydrochloride salt. The anhydrous form (C₆H₈Cl₂N₂) has a molecular weight of 179.05 g/mol, a density of 1.32 g/cm³, and a melting point of 216°C (with decomposition) . The hydrate variant likely incorporates water molecules into its crystalline structure, though specific stoichiometric data remain unverified in available literature.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₈Cl₂N₂ (anhydrous)
Molecular Weight179.05 g/mol
Melting Point216°C (dec.)
Boiling Point265.3°C at 760 mmHg
Density1.32 g/cm³
Flash Point114.2°C

The compound’s crystal structure is stabilized by hydrogen bonding between the hydrazine group and chloride ions, as inferred from analogous hydrazine hydrochloride derivatives .

Synthesis Methodologies

Diazotization-Reduction Pathway

The primary synthesis route involves diazotization of 4-chloroaniline followed by reduction. In a patented method , 4-chloroaniline undergoes diazotization with sodium nitrite under acidic conditions (5–10°C), yielding a diazonium salt. Subsequent reduction with ammonium sulfite at 50–60°C produces the target compound with a yield of 98.2% .

Critical Reaction Parameters:

  • Temperature Control: Maintaining 5–10°C during diazotization prevents premature decomposition of the diazonium salt .

  • Catalyst Optimization: Use of 5% ruthenium-carbon catalyst enhances hydrogenation efficiency, reducing reaction time to 4 hours .

Catalytic Hydrogenation

An alternative approach employs catalytic hydrogenation with ruthenium-carbon under 0.5 MPa hydrogen pressure. This method achieves a purity of 99.7% by minimizing side reactions, a significant improvement over traditional sulfite-based reductions .

Thermodynamic and Kinetic Behavior

The compound’s thermal stability is limited, with decomposition commencing at 216°C . Kinetic studies of its reduction reactions reveal a second-order dependence on ammonium sulfite concentration, suggesting a bimolecular mechanism during the electron transfer step .

Hazard CategorySignal WordPrecautionary Measures
Acute Toxicity (Oral)WarningAvoid ingestion; seek medical aid if exposed
Skin IrritationWarningWear protective clothing
Respiratory IrritationWarningUse fume hoods

Industrial and Research Applications

While the hydrate form’s applications are undocumented, the hydrochloride variant is pivotal in synthesizing heterocyclic compounds, including indoles and pyrazoles, which are intermediates in antiviral and antifungal agents . Its utility in coordination chemistry for metal-ligand complexes is also under exploration.

Discrepancies and Research Gaps

Notably, the hydrate form of (4-chlorophenyl)hydrazine hydrochloride is absent from peer-reviewed studies and patents, suggesting either a nomenclature inconsistency or a specialized variant with limited industrial relevance. Researchers are advised to verify the hydrate’s existence through crystallographic analysis or moisture absorption studies.

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